molecular formula C15H31NO B4895457 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol

2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol

Cat. No. B4895457
M. Wt: 241.41 g/mol
InChI Key: AYBRFEFKMKMFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol, also known as MHAH or MPH, is a compound that has been widely studied for its potential applications in scientific research. It is a chiral compound with two enantiomers, and its synthesis method involves several steps of organic chemistry reactions.

Mechanism of Action

The mechanism of action of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol is not fully understood, but it is believed to involve the modulation of ion channels in the nervous system. 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the transmission of pain signals. It has also been shown to activate GABA receptors, which are involved in the inhibition of pain signals. The exact mechanism of action of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol is still being studied.
Biochemical and Physiological Effects:
2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers in animal models of neuropathic pain. 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has been shown to have a low toxicity profile, and it does not appear to have any significant adverse effects on vital organs or systems.

Advantages and Limitations for Lab Experiments

2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has several advantages for lab experiments. It is a chiral compound, which means that it can be used to study enantioselective processes. It is also a relatively stable compound, which makes it suitable for long-term studies. However, 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being studied. It can also be difficult to synthesize and purify in large quantities, which can limit its availability for lab experiments.

Future Directions

There are several future directions for the study of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol. One direction is to study its potential applications in drug delivery systems, as it can be conjugated with other molecules to target specific tissues or cells. Another direction is to study its potential applications in treating neuropathic pain, as it has been shown to have a different mechanism of action compared to traditional analgesics. Additionally, more studies are needed to fully understand the mechanism of action of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol and its effects on the nervous system.

Synthesis Methods

The synthesis method of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol involves several steps of organic chemistry reactions. Firstly, 2-methyl-2-heptanol is reacted with sodium hydride to form the corresponding sodium alkoxide. Then, the sodium alkoxide is reacted with 4-methylcyclohexanone to form the intermediate product. The intermediate product is then reduced with lithium aluminum hydride to form the final product, 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol. The synthesis method has been optimized to improve the yield and purity of the product.

Scientific Research Applications

2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has been studied for its potential applications in scientific research. It has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been studied for its potential applications in treating neuropathic pain, as it has been shown to have a different mechanism of action compared to traditional analgesics. 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has also been studied for its potential applications in drug delivery systems, as it can be conjugated with other molecules to target specific tissues or cells.

properties

IUPAC Name

2-methyl-6-[(4-methylcyclohexyl)amino]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO/c1-12-7-9-14(10-8-12)16-13(2)6-5-11-15(3,4)17/h12-14,16-17H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBRFEFKMKMFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(C)CCCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-[(4-methylcyclohexyl)amino]heptan-2-ol

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